molecular formula C18H18N4O3 B2616688 1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-38-7

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2616688
CAS RN: 899947-38-7
M. Wt: 338.367
InChI Key: XPODTROHBBLLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Immunomodulatory Effects

Research on thiazolo[4,5-d]pyrimidine nucleosides, analogues of naturally occurring purine nucleosides, revealed significant immunomodulatory effects. This study aimed to determine the effects of inserting a sulfur atom in place of nitrogen at position 7 of the purine ring, demonstrating potential applications in designing immunotherapeutic agents (Nagahara et al., 1990).

Anticancer, Anti-HIV, and Antimicrobial Activities

Synthesis of new triazino and triazolo[4,3-e]purine derivatives was described, showing improved antineoplastic, anti-HIV-1, and antimicrobial activities. This research highlights the potential of purine analogs in developing treatments for various diseases, including cancer and HIV (Ashour et al., 2012).

Coordination Chemistry and Material Science

A study on divalent metal aquacomplexes with 8-azaxanthinato salts revealed insights into the second coordination sphere, showing potential applications in material science and coordination chemistry (Maldonado et al., 2009).

Synthesis and Biological Activities

The synthesis of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, based on cycloaddition reactions, was explored. These compounds show the potential for biological activity, underlining the versatility of purine analogs in medicinal chemistry (Simo et al., 2000).

Anticonvulsant Activity

Research into N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, as imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, aimed to explore their anticonvulsant activities. This underscores the therapeutic potential of purine analogs in treating seizure disorders (Kelley et al., 1995).

properties

IUPAC Name

4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-10-6-5-7-13(8-10)9-21-16(23)14-15(20(4)18(21)24)19-17-22(14)11(2)12(3)25-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPODTROHBBLLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.